molecular formula C19H19Cl2F3N6O2 B3128870 N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide CAS No. 338979-11-6

N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide

Cat. No. B3128870
CAS RN: 338979-11-6
M. Wt: 491.3 g/mol
InChI Key: QBDFWKVEDYNMLM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C19H19Cl2F3N6O2 and its molecular weight is 491.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One study involved the synthesis of new piperazine derivatives and triazolo-pyrazine derivatives in a single-step reaction, leading to twenty adducts characterized by various spectroscopic techniques. X-ray crystallography was used to confirm the chemical identity of one of the adducts. In vitro antimicrobial activity was evaluated against several bacterial and fungal strains, revealing that certain derivatives exhibited significant antimicrobial properties. Molecular docking studies further supported these findings, suggesting potential for developing more potent antimicrobials (Patil et al., 2021).

Reactivity and Antibacterial Activity

Another study explored the cyclization reaction of a related compound, which upon reaction with different hydrazines, led to the formation of various derivatives. These compounds were characterized by spectroscopic methods, and some exhibited weak antibacterial activity. This research demonstrates the reactivity of such compounds and their potential as antibacterial agents (Anusevičius et al., 2014).

Fused Pyridazine Derivatives

The reactivity of 4-acetyl-3-chloro-5,6-diphenylpyridazine with various nucleophilic reagents was investigated, resulting in the synthesis of several fused pyridazine derivatives. These compounds were subjected to different reactions, producing a range of derivatives with confirmed structures through spectroscopic analysis. This study contributes to the understanding of the chemical behavior of such compounds and their potential applications in scientific research (Ismail et al., 1989).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2F3N6O2/c20-13-1-3-14(4-2-13)26-18(32)28-27-16(31)11-29-5-7-30(8-6-29)17-15(21)9-12(10-25-17)19(22,23)24/h1-4,9-10H,5-8,11H2,(H,27,31)(H2,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDFWKVEDYNMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107189
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazineacetic acid 2-[[(4-chlorophenyl)amino]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide

CAS RN

338979-11-6
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazineacetic acid 2-[[(4-chlorophenyl)amino]carbonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338979-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazineacetic acid 2-[[(4-chlorophenyl)amino]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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